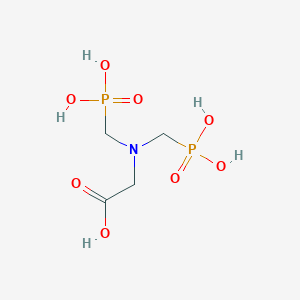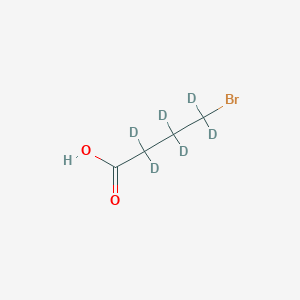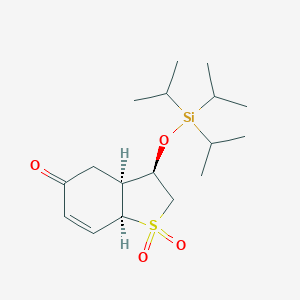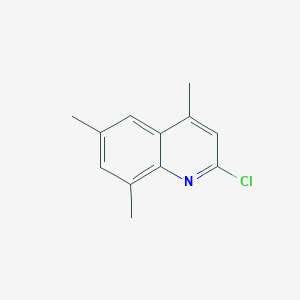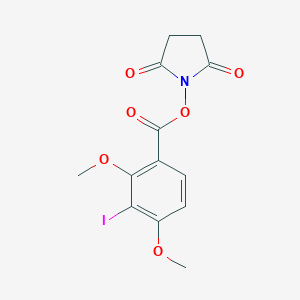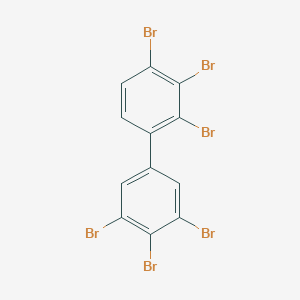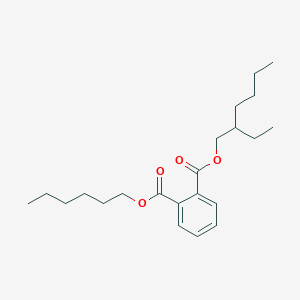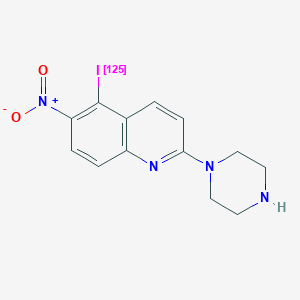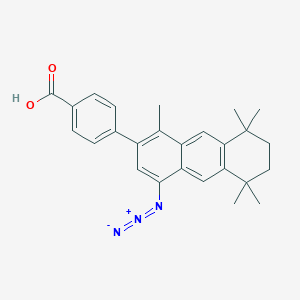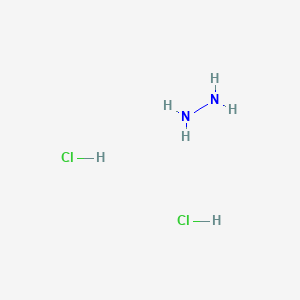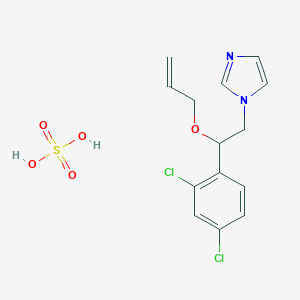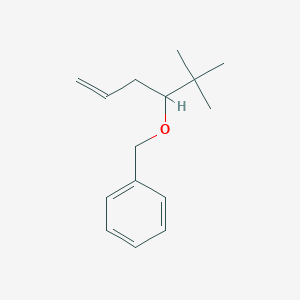![molecular formula C8H11NO B166262 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone CAS No. 128960-02-1](/img/structure/B166262.png)
1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone, also known as EVP, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, which make it a promising tool for studying different biological processes.
Mechanism Of Action
The mechanism of action of 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone involves its interaction with FAAH. This enzyme is responsible for breaking down endocannabinoids, which are molecules that bind to cannabinoid receptors in the body. By inhibiting FAAH, 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone can increase the levels of endocannabinoids, which can activate cannabinoid receptors and lead to various effects such as pain relief and decreased anxiety.
Biochemical And Physiological Effects
1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone has been found to have various biochemical and physiological effects. One of the main effects of 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone is its inhibition of FAAH, which can lead to increased levels of endocannabinoids in the body. This can result in various effects such as pain relief, decreased anxiety, and improved mood. Additionally, 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone has been found to have anti-inflammatory properties, which make it a promising tool for studying inflammatory processes in the body.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone in lab experiments is its specificity for FAAH. This allows researchers to selectively inhibit FAAH without affecting other enzymes or processes in the body. Additionally, 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone has been found to be stable and easy to handle, which makes it a convenient tool for different types of experiments. However, one of the limitations of using 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone is its potential toxicity at high concentrations. This requires careful dosing and monitoring of 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone in experiments.
Future Directions
There are various future directions for the use of 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone in scientific research. One potential direction is the study of the role of the endocannabinoid system in different physiological processes such as pain, mood, and appetite regulation. Additionally, 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone can be used to study the effects of endocannabinoids on different types of cells and tissues in the body. Finally, the development of new compounds based on 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone can lead to the discovery of new drugs for various diseases and conditions.
Synthesis Methods
The synthesis of 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone involves the reaction of ethynylmagnesium bromide with pyrrolidinone in the presence of a copper catalyst. This reaction leads to the formation of 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone, which can be purified using different methods such as column chromatography or recrystallization.
Scientific Research Applications
1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone has been studied for its potential use in different scientific research fields. One of the main applications of 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone is in the study of the endocannabinoid system. This system is involved in various physiological processes such as pain, mood, and appetite regulation. 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone has been found to inhibit the activity of fatty acid amide hydrolase (FAAH), which is an enzyme that breaks down endocannabinoids. By inhibiting FAAH, 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone can increase the levels of endocannabinoids in the body, which can lead to various effects such as pain relief and decreased anxiety.
properties
CAS RN |
128960-02-1 |
|---|---|
Product Name |
1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone |
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-[(2S)-2-ethynylpyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C8H11NO/c1-3-8-5-4-6-9(8)7(2)10/h1,8H,4-6H2,2H3/t8-/m1/s1 |
InChI Key |
ZAFKSHSFIZAUGY-MRVPVSSYSA-N |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C#C |
SMILES |
CC(=O)N1CCCC1C#C |
Canonical SMILES |
CC(=O)N1CCCC1C#C |
synonyms |
Pyrrolidine, 1-acetyl-2-ethynyl-, (S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



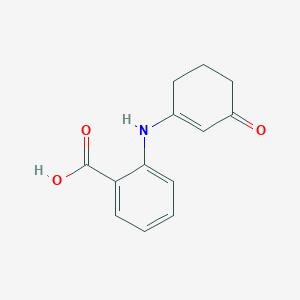
![2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one](/img/structure/B166190.png)
